
1,21-Heneicosanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,21-Heneicosanediol is an organic compound belonging to the class of long-chain fatty alcohols. It has the molecular formula C21H44O2 and a molecular weight of 328.5729 . This compound is characterized by having an aliphatic tail of 21 carbon atoms with hydroxyl groups at both ends, making it a diol . It is typically found as a white to pale yellow crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,21-Heneicosanediol is commonly synthesized through the hydrogenation of long-chain alcohols . One of the synthetic routes involves the reduction of 1,20-Heneicosadiene using hydrogen in the presence of a catalyst . The reaction conditions typically include a temperature range of 105-105.5°C and a pressure of 1.5 Torr .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of long-chain alkenes or alkynes. The process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction . The resulting product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,21-Heneicosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form long-chain alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Long-chain alkanes.
Substitution: Halides or esters.
Scientific Research Applications
1,21-Heneicosanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties of long-chain fatty alcohols and their derivatives.
Biology: Investigated for its role in biological membranes and its potential as a bioactive compound.
Industry: Utilized as a surfactant and emulsifier in various industrial applications.
Mechanism of Action
The mechanism of action of 1,21-Heneicosanediol involves its interaction with biological membranes and enzymes. The hydroxyl groups at both ends of the molecule allow it to interact with lipid bilayers, potentially altering membrane fluidity and permeability . Additionally, it may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1,20-Heneicosadiene
- 1,18-Octadecanediol
- 1,16-Hexadecanediol
- 1,14-Tetradecanediol
Uniqueness
1,21-Heneicosanediol is unique due to its specific chain length and the presence of hydroxyl groups at both ends. This structure allows it to exhibit distinct physical and chemical properties compared to other long-chain diols . Its ability to form layered structures similar to the smectic phase of liquid crystals makes it an interesting compound for studying the properties of long-chain aliphatic compounds .
Properties
Molecular Formula |
C21H44O2 |
|---|---|
Molecular Weight |
328.6 g/mol |
IUPAC Name |
henicosane-1,21-diol |
InChI |
InChI=1S/C21H44O2/c22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23/h22-23H,1-21H2 |
InChI Key |
YDIUKXTYXBWRIP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCO)CCCCCCCCCCO |
melting_point |
105 - 105.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


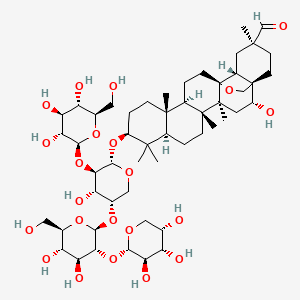

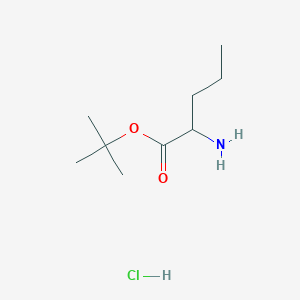


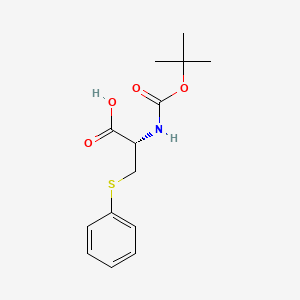
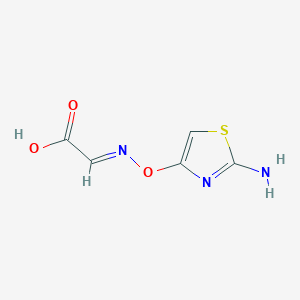
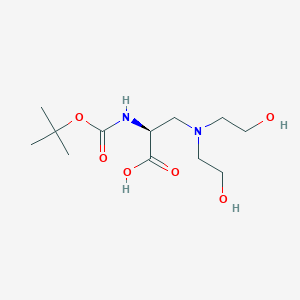

![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-szabicyclo[3.1.0]hexane](/img/structure/B13393135.png)
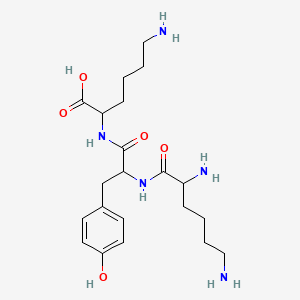
![Pentanamide,5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-,monohydrochloride, (2S)-(9CI)](/img/structure/B13393140.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13393153.png)
